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molecular formula C9H17NO2 B8284058 5-Pentyloxy-pyrrolidin-2-one

5-Pentyloxy-pyrrolidin-2-one

Cat. No. B8284058
M. Wt: 171.24 g/mol
InChI Key: AJVZDYLDLSCTOJ-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

To a mixture of 4 g of 5-(n-pentyloxy)-pyrrolidin-2-one, 0.4 g of n-tetrabutylammonium bromide and 1.96 g of potassium hydroxide hydrated to 85% in 60 cm3 of tetrahydrofuran, there is added, without exceeding 30° C. a solution of 3.99 g of benzyl bromide in 20 cm3 of tetrahydrofuran. After agitating for 1 hour at ambient temperature, filtering, evaporating to dryness and chromatographing the residue on silica (eluent: ethyl acetate--n-hexane, 1--1), 4.5 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH:7]1[NH:11][C:10](=[O:12])[CH2:9][CH2:8]1)[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCCC1>[CH2:15]([N:11]1[CH:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:8][CH2:9][C:10]1=[O:12])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCC)OC1CCC(N1)=O
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
1.96 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added
CUSTOM
Type
CUSTOM
Details
without exceeding 30° C.
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating to dryness and chromatographing the residue on silica (eluent: ethyl acetate--n-hexane, 1--1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1OCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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